methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate
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Overview
Description
Methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a sulfonamide group, and a benzoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from amines, triethyl orthoformate, and sodium azide through a catalyzed reaction with Yb(OTf)3.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the tetrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of microwave-assisted synthesis and environmentally benign catalysts could also be explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group in the tetrazole ring can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design for developing anti-inflammatory, antibacterial, and antifungal agents.
Materials Science: The stability and electronic properties of the tetrazole ring make this compound useful in the development of advanced materials, such as energetic materials and polymers.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate involves its interaction with biological targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxy-3-({[4-(1H-imidazol-1-yl)phenyl]sulfonyl}amino)benzoate: Similar structure but with an imidazole ring instead of a tetrazole ring.
Methyl 4-methoxy-3-({[4-(1H-triazol-1-yl)phenyl]sulfonyl}amino)benzoate: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
The presence of the tetrazole ring in methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate provides unique stability and bioisosteric properties compared to similar compounds with imidazole or triazole rings. This makes it particularly valuable in medicinal chemistry for developing drugs with improved pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C16H15N5O5S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[[4-(tetrazol-1-yl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C16H15N5O5S/c1-25-15-8-3-11(16(22)26-2)9-14(15)18-27(23,24)13-6-4-12(5-7-13)21-10-17-19-20-21/h3-10,18H,1-2H3 |
InChI Key |
SXBLTCUCUIZNPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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